molecular formula C7H3ClINO B13660621 3-Chloro-7-iodobenzo[d]isoxazole

3-Chloro-7-iodobenzo[d]isoxazole

Cat. No.: B13660621
M. Wt: 279.46 g/mol
InChI Key: OUGPGKJUIDRACI-UHFFFAOYSA-N
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Description

3-Chloro-7-iodobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodobenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds, a common method for constructing isoxazole rings . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods often require catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-iodobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds.

Scientific Research Applications

3-Chloro-7-iodobenzo[d]isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological effects .

Comparison with Similar Compounds

  • 3-Chlorobenzo[d]isoxazole
  • 7-Iodobenzo[d]isoxazole
  • 3,5-Dichlorobenzo[d]isoxazole

Comparison: 3-Chloro-7-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research .

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

3-chloro-7-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H

InChI Key

OUGPGKJUIDRACI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)ON=C2Cl

Origin of Product

United States

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